3-benzylidene-5-chloro-1H-indol-2-one
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Overview
Description
3-Benzylidene-5-chloro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a benzylidene group at the 3-position and a chlorine atom at the 5-position of the indole ring, making it a unique and valuable molecule in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzylidene-5-chloro-1H-indol-2-one typically involves the condensation of 5-chloroindole-2,3-dione with benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-5-chloro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
Oxidation: Quinones
Reduction: Benzyl derivatives
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
3-Benzylidene-5-chloro-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzylidene-5-chloro-1H-indol-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indole-2,3-dione: A precursor in the synthesis of 3-benzylidene-5-chloro-1H-indol-2-one.
3-Benzylidene-1H-indol-2-one: Lacks the chlorine atom at the 5-position.
5-Chloro-3-methyl-1H-indol-2-one: Features a methyl group instead of a benzylidene group.
Uniqueness
This compound is unique due to the presence of both a benzylidene group and a chlorine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H10ClNO |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
3-benzylidene-5-chloro-1H-indol-2-one |
InChI |
InChI=1S/C15H10ClNO/c16-11-6-7-14-12(9-11)13(15(18)17-14)8-10-4-2-1-3-5-10/h1-9H,(H,17,18) |
InChI Key |
OYBAVSWCSXNSMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O |
Origin of Product |
United States |
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